Uridine 5'-tetraphosphate

Overview

Description

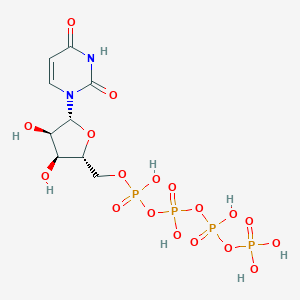

Uridine 5’-tetraphosphate is a uracil nucleotide containing three phosphate groups esterified to the sugar moiety . It’s a small molecule that falls under the category of experimental and investigational groups .

Synthesis Analysis

The synthesis of Uridine 5’-tetraphosphate involves the application of tetraphosphate and uridine in the field of preparation of P1,P4-ditetraphosphate . The methods for its synthesis substantially reduce the time period required to synthesize diurindine tetraphosphate, preferably to three days or less .Molecular Structure Analysis

The molecular structure of Uridine 5’-tetraphosphate is C9H15N2O15P3 . It’s a pyrimidine ribonucleoside triphosphate, which are pyrimidine ribobucleotides with a triphosphate group linked to the ribose moiety .Chemical Reactions Analysis

The chemical reactions of Uridine 5’-tetraphosphate involve the coordination of UMP with lanthanides, Nd (III) ion in particular, at different pH . The nucleobase is not involved in the complexation and the metal ion coordination of UMP is through the phosphate moiety only .Physical And Chemical Properties Analysis

The physical and chemical properties of Uridine 5’-tetraphosphate include a molecular formula of C9H15N2O15P3, an average mass of 484.141 Da, and a mono-isotopic mass of 483.968536 Da . It has a density of 2.5±0.1 g/cm3, a boiling point of 868.1±75.0 °C at 760 mmHg, and a flash point of 478.8±37.1 °C .Scientific Research Applications

Vascular Effects and Blood Pressure Regulation

Uridine adenosine tetraphosphate (Up4A) demonstrates significant influence in vascular physiology. In studies, it was found to affect the contractility of the mouse aorta and decrease blood pressure in conscious rats and mice, indicating its role as a vasoconstrictor and potential implications in blood pressure regulation (Hansen et al., 2010).

Potential in Cystic Fibrosis Treatment

Up4A has shown promise in the treatment of cystic fibrosis. INS37217, a deoxycytidine-uridine dinucleotide with agonist activity at the P2Y2 receptor, demonstrates increased chloride and water secretion, increased cilia beat frequency, and increased mucin release in primate lung tissues. These effects could be beneficial in treating diseases like cystic fibrosis (Yerxa et al., 2002).

Enzymatic Processes and Nucleotide Metabolism

Uridine 5'-phosphate (U5P) plays a crucial role in enzymatic processes. Studies on lactobacilli have demonstrated the conversion of uracil and orotate to U5P, highlighting its importance in cellular metabolism and nucleotide biosynthesis (Crawford et al., 1957).

Role in Ribonuclease A Inhibition

Uridine 5'-tetra- and pentaphosphates, synthesized from specific reagents, have been characterized as competitive inhibitors of ribonuclease A (RNase A). These findings suggest potential applications in regulating enzymatic activity relevant to RNA processing and metabolism (Shepard et al., 2019).

Influence on Purinergic Signaling and Vascular Tone

Up4A's role as an endothelium-derived contracting or relaxing factor is significant in the context of vascular tone control. It is part of the broader mechanism of purinergic signalling, which influences both smooth muscle and endothelial cells in the vascular system (Burnstock, 2010).

Safety And Hazards

Future Directions

properties

IUPAC Name |

[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O18P4/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(26-8)3-25-31(19,20)28-33(23,24)29-32(21,22)27-30(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,23,24)(H,10,12,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBVYRQFJZOKNGO-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O18P4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70905179 | |

| Record name | 4-Hydroxy-1-(5-O-{hydroxy[(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)oxy]phosphoryl}pentofuranosyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70905179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Uridine 5'-tetraphosphate | |

CAS RN |

10003-94-8 | |

| Record name | Uridine 5'-tetraphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010003948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-1-(5-O-{hydroxy[(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)oxy]phosphoryl}pentofuranosyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70905179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

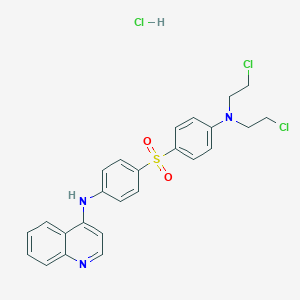

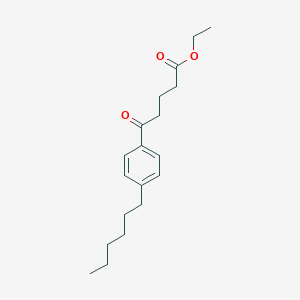

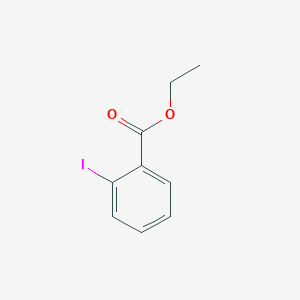

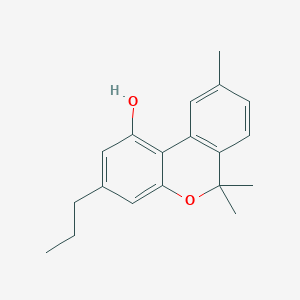

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1H-Benzimidazol-2-yl)methyl]urea](/img/structure/B162193.png)

![5,11,17,23-Tetratert-butyl-25,26,27,28-tetrapropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene](/img/structure/B162207.png)

![(6,9,10-Trimethyl-2-oxo-4,14-dioxatetracyclo[7.5.0.01,13.03,7]tetradeca-3(7),5-dien-8-yl) 2-methylbut-2-enoate](/img/structure/B162219.png)